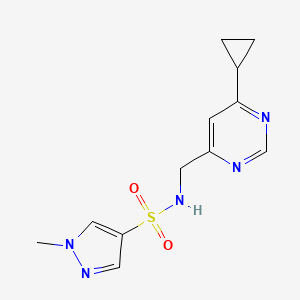
N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating new antibacterial agents. A precursor compound was reacted with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives through reactions with hydrazine derivatives. Additionally, treatment with urea, thiourea, and guanidine hydrochloride yielded pyrimidine and thiazine derivatives . Another study focused on the N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, leading to the identification of compounds with potential as selective 5-HT7 receptor antagonists or multifunctional agents for CNS disorders . Furthermore, the use of activated nitriles in heterocyclic chemistry has been demonstrated in the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, with some showing antimicrobial activity .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in these studies is characterized by the presence of a sulfonamido moiety, which is a common feature in the search for new antibacterial agents. The structural diversity achieved through different synthetic routes has led to a variety of heterocyclic compounds, including pyrazole, pyrazolopyrimidine, and pyrazolotriazine derivatives . The N-alkylation of arylsulfonamide derivatives has also been shown to influence the selectivity and function of the resulting compounds, particularly in the context of CNS disorders .
Chemical Reactions Analysis
The chemical reactivity of the precursor compounds in these studies is highlighted by their ability to undergo various reactions with active methylene compounds, hydrazine derivatives, and other reagents such as urea and thiourea. These reactions have led to the formation of a wide range of heterocyclic compounds with potential biological activity. The formation of N–N bonds through cyclization reactions has also been described, which is a key step in the synthesis of N-aryl[3,4-d]pyrazolopyrimidines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide" are not detailed in the provided papers, the studies do suggest that the synthesized compounds have shown promising biological activities, such as antibacterial and anticancer properties, as well as receptor selectivity in the context of CNS disorders . The physical and chemical properties of these compounds are likely influenced by the presence of the sulfonamido moiety and the specific heterocyclic structures obtained through the synthetic processes described.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition for Anti-inflammatory and Antiarthritis Applications
Sulfonamide-containing compounds, specifically within the 1,5-diarylpyrazole class, have been synthesized and evaluated for their potential to inhibit cyclooxygenase-2 (COX-2). This enzyme is a target for anti-inflammatory and antiarthritis therapies. The research led to the identification of potent COX-2 inhibitors, exemplified by celecoxib, which is clinically used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antibacterial Activity
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. These compounds were found to have high activities against various bacterial strains, showcasing the potential of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
CNS Disorders Treatment
N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been studied for their selectivity and multifunctionality in treating CNS disorders. These compounds demonstrated potent antagonistic properties against the 5-HT7 receptor, with potential implications for antidepressant and cognitive-enhancing therapies (Canale et al., 2016).
Cancer Research
Sulfonamides incorporating heteropolycyclic scaffolds have shown potent inhibitory action against carbonic anhydrase isoforms, with implications for cancer research. The inhibition of these isoforms is relevant for the development of therapeutic strategies against various cancers (Barresi et al., 2016).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity and ability to enhance the cell killing effect of γ-radiation, offering a path for developing new anticancer and radiosensitizing agents (Ghorab et al., 2015).
Safety And Hazards
There is no specific safety and hazard information available for “N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide”. However, related compounds like Cyprodinil are moderately toxic to mammals and there is some concern that it may bioaccumulate14.
Zukünftige Richtungen
The future directions for “N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide” are not explicitly mentioned in the search results. However, related compounds like Cyprodinil are currently used as fungicides1.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide”. Further research may be needed for a more comprehensive understanding.
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-17-7-11(6-15-17)20(18,19)16-5-10-4-12(9-2-3-9)14-8-13-10/h4,6-9,16H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEVCIQUDFRDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

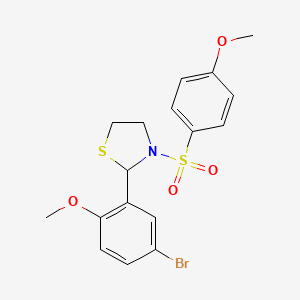
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)
![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)
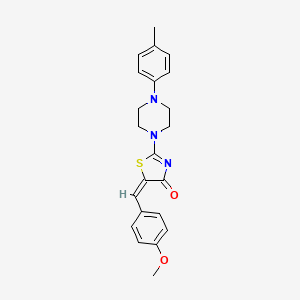
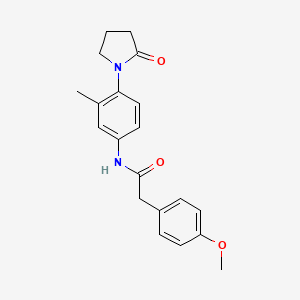
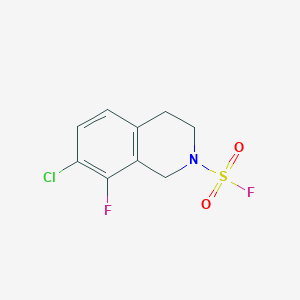
![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)
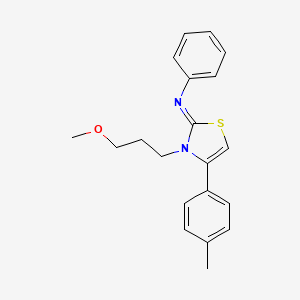
amine](/img/structure/B2544403.png)
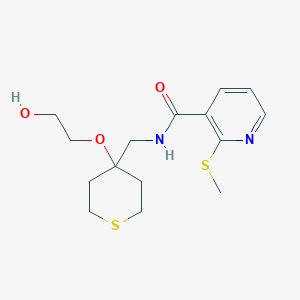
![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)